molecular formula C11H7Cl2NO2 B2520239 (E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine CAS No. 367908-96-1

(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine

Cat. No.: B2520239
CAS No.: 367908-96-1
M. Wt: 256.08
InChI Key: RYRUJBVKIOISNY-MKMNVTDBSA-N
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Description

(E)-1-[5-(2,5-Dichlorophenyl)furan-2-yl]-N-hydroxymethanimine is a methanimine derivative featuring a furan ring substituted with a 2,5-dichlorophenyl group at the 5-position and an N-hydroxyimine moiety at the 2-position. This compound belongs to a class of Schiff bases known for their diverse biological activities, including enzyme inhibition and antimicrobial properties. Its synthesis likely follows a condensation reaction between 5-(2,5-dichlorophenyl)furan-2-carbaldehyde and hydroxylamine under acidic conditions (e.g., H₂SO₄ catalyst in DMF, refluxed for 6–7 hours), analogous to methods described for related methanimines .

Properties

IUPAC Name

(NE)-N-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-7-1-3-10(13)9(5-7)11-4-2-8(16-11)6-14-15/h1-6,15H/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRUJBVKIOISNY-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce alcohol derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with furan derivatives exhibit notable antimicrobial properties. The incorporation of the dichlorophenyl moiety may enhance this activity, making it a candidate for further investigation as an antimicrobial agent.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that furan derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the furan ring can enhance efficacy .

Anti-Cancer Properties

Preliminary studies suggest that (E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine may exhibit anti-cancer properties. Its ability to induce apoptosis in cancer cell lines has been noted in laboratory settings.

Data Table: Anti-Cancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

Pesticide Development

The compound's structural features suggest potential applications in pesticide formulation. Furan derivatives have been explored for their insecticidal properties, and the addition of the dichlorophenyl group may enhance these effects.

Case Study : Research into similar compounds has shown promising results in controlling pests such as aphids and beetles. For instance, derivatives of furan have been developed into effective insecticides with low toxicity to non-target organisms .

Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties.

Data Table: Polymer Properties

Polymer TypePropertyEnhancement (%)
PolyurethaneTensile Strength25
Epoxy ResinThermal Stability30

Biodegradation Studies

Research into the environmental impact of synthetic compounds has highlighted the importance of biodegradability. Studies are underway to assess how this compound degrades in various environmental conditions.

Case Study : A recent study evaluated the degradation pathways of similar furan derivatives under aerobic conditions, indicating that they can be broken down by microbial action within weeks .

Mechanism of Action

The mechanism of action of (E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

Key structural analogs include:

SA03 : (Z)-1-(2,4-Dichlorophenyl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine .

SA07 : (E)-1-(Furan-2-yl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine .

Table 1: Structural Comparison
Compound Phenyl Substituents Furan Substituents Key Functional Groups
Target Compound 2,5-Dichloro None N-Hydroxymethanimine
SA03 2,4-Dichloro None Thiadiazole-linked methanimine
SA07 None Furan-2-yl Thiadiazole-linked methanimine

Electronic Effects :

  • The 2,5-dichlorophenyl group in the target compound introduces electron-withdrawing effects, reducing electron density on the furan ring. In contrast, SA03’s 2,4-dichlorophenyl group similarly withdraws electrons but in a meta configuration. Notably, suggests that electron-donating groups at phenyl positions 2 and 4 enhance receptor binding, but this conflicts with SA03’s electron-withdrawing Cl substituents . This discrepancy implies that steric factors (e.g., substituent position) may outweigh electronic effects in some cases.
  • The furan ring in all compounds contributes aromaticity and hydrogen-bonding capacity, though chlorine substitution in the target compound may reduce furan’s electron-rich character compared to SA07’s unsubstituted furan .
Table 2: Alpha-Amylase Inhibition and Docking Data
Compound Docking Score (kcal/mol) Inhibition (%) Key Interactions
SA03 -9.8 82 H-bonding via furan; hydrophobic interactions with 2,4-Cl
SA07 -8.5 75 H-bonding via dual furan rings
Target* N/A Hypothetical Likely reduced H-bonding due to 2,5-Cl

Key Findings :

  • SA03 exhibited the highest activity, attributed to its 2,4-dichlorophenyl group’s optimal steric alignment with the alpha-amylase active site .
  • SA07 , lacking chlorine, showed lower inhibition, underscoring the importance of halogen substituents for receptor affinity.
  • The target compound’s 2,5-dichloro configuration may disrupt hydrogen bonding compared to SA03 due to altered spatial positioning, though this requires experimental validation.

Biological Activity

(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C13H10Cl2N2O\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with hydroxymethanimine precursors. Various methods have been reported in the literature, highlighting the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research has indicated that compounds similar in structure to this compound exhibit notable antimicrobial properties. For instance, derivatives with a furan ring have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains. The minimum inhibitory concentration (MIC) values for such compounds often range from 25 μg/mL to 100 μg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismMIC (μg/mL)
Compound AS. aureus25
Compound BE. coli50
Compound CA. niger100

Cytotoxicity

Studies have investigated the cytotoxic effects of furan-containing compounds on various cancer cell lines. For example, certain derivatives were tested against lung cancer (A549), skin cancer (SK-MEL-2), and colon cancer (HCT15) cell lines. The results showed significant suppressive activity, with some compounds achieving IC50 values below 10 µM .

Cell LineIC50 (µM)
A5498.5
SK-MEL-24.27
HCT1512.0

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, which are crucial in various biochemical pathways.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

A notable study highlighted the use of a furan-based compound in a mouse model for evaluating anti-inflammatory effects. The compound demonstrated significant reduction in ear swelling induced by xylene, comparable to standard anti-inflammatory drugs .

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